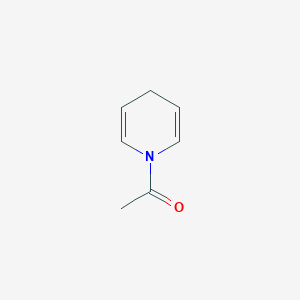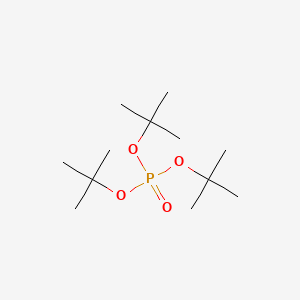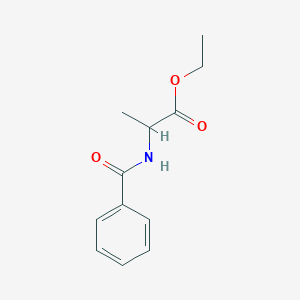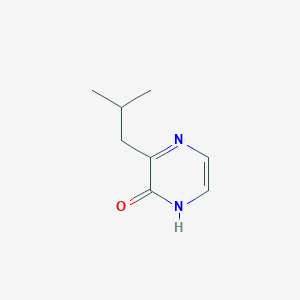
4,5-Dichloroguaiacol
Overview
Description
4,5-Dichloroguaiacol is a major component of chlorinated phenol . It is used for research purposes and is not sold to patients . The CAS number for 4,5-Dichloroguaiacol is 2460-49-3 .
Molecular Structure Analysis
The molecular formula of 4,5-Dichloroguaiacol is C7H6Cl2O2 . It has an average mass of 193.027 Da and a monoisotopic mass of 191.974487 Da .Physical And Chemical Properties Analysis
4,5-Dichloroguaiacol has a density of 1.4±0.1 g/cm3 . Its boiling point is 277.8±35.0 °C at 760 mmHg . The flash point is 121.8±25.9 °C .Scientific Research Applications
Anaerobic Degradation
4,5-Dichloroguaiacol can be completely degraded by anaerobic digester sludge . This process is particularly effective when glucose is supplemented, leading to a rapid initial degradation .
Adsorption
The compound shows significant adsorption properties. The removal rates of chlorinated guaiacols by adsorption were found to be in the following order: 4,5-dichloroguaiacol > 4-chloroguaiacol = 4,5,6-trichloroguaiacol > tetrachloroguaiacol .
Biodegradation
In addition to adsorption, 4,5-Dichloroguaiacol also undergoes biodegradation. The rates of biodegradation follow the same order as that of adsorption .
Soil Microorganism Degradation
Soil microorganisms have been found to degrade 4,5-Dichloroguaiacol under both aerobic and anoxic conditions . This degradation occurs with or without the presence of chlorolignin .
Metabolite Production
During the degradation process by soil microorganisms, 4,5-Dichloroguaiacol is transformed into dichlorocatechol . In aerobic conditions, this metabolite is further degraded, while under anoxic conditions, it accumulates .
Environmental Impact Studies
4,5-Dichloroguaiacol is often used in environmental impact studies, particularly those related to the degradation and toxicity of chlorinated organic compounds .
Mechanism of Action
Target of Action
It is known that chlorinated phenols, such as 4,5-dichloroguaiacol, often interact with various enzymes and proteins within biological systems .
Mode of Action
It is known that chlorinated phenols can interfere with cellular processes, potentially through interactions with cellular proteins or enzymes .
Biochemical Pathways
A study on the metabolism of chlorinated guaiacols by a soil bacterium, rhodococcus ruber ca16, showed that the bacterium could degrade 4,5-dichloroguaiacol to a certain extent . This suggests that 4,5-Dichloroguaiacol may be involved in microbial degradation pathways.
Pharmacokinetics
It is known that the bioavailability of a compound is influenced by its chemical properties, such as solubility and stability, which can be affected by the presence of chlorine atoms in the compound .
Result of Action
It is known that chlorinated phenols can cause various biological effects, such as cytotoxicity and genotoxicity .
Action Environment
The action of 4,5-Dichloroguaiacol can be influenced by various environmental factors. For instance, a study showed that the degradation of chlorinated guaiacols, including 4,5-Dichloroguaiacol, was more efficient in glucose-supplemented cultures . This suggests that the presence of certain nutrients in the environment can influence the efficacy and stability of 4,5-Dichloroguaiacol.
Future Directions
properties
IUPAC Name |
4,5-dichloro-2-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2/c1-11-7-3-5(9)4(8)2-6(7)10/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAFFTHBNFBVKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5022192 | |
| Record name | 4,5-Dichloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2460-49-3, 65724-16-5 | |
| Record name | 4,5-Dichloroguaiacol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2460-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5-Dichloroguaiacol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002460493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, dichloro-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065724165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Dichloroguaiacol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5022192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-DICHLOROGUAIACOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UE34XAW6L9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the environmental significance of 4,5-dichloroguaiacol?
A1: 4,5-Dichloroguaiacol is a chlorinated phenolic compound primarily identified as a significant constituent of bleached kraft mill effluent (BKME). [, , , ] These effluents, often discharged into water bodies, raise environmental concerns due to the persistence and potential toxicity of such compounds. [, , ]
Q2: How persistent is 4,5-dichloroguaiacol in the environment?
A2: Studies show that while some microorganisms like Trichoderma harzianum can degrade free 4,5-dichloroguaiacol, they are ineffective against its bound forms. [] This resistance to biodegradation contributes to the compound's persistence in environments like Lake Bonney, even after discontinuing chlorine bleaching processes in nearby mills. []
Q3: How effective are combined treatments in removing 4,5-dichloroguaiacol?
A4: Combining ozone treatment with biological treatment in a reactor system has demonstrated complete removal of 4,5-dichloroguaiacol from synthetic wastewater. [] This method significantly improves the removal efficiency compared to biological treatment alone. []
Q4: What makes 4,5-dichloroguaiacol resistant to degradation by certain microorganisms?
A5: The presence of 4,5-dichloroguaiacol in a bound form, often associated with high molecular weight (HMW) fractions of BKME, is a significant factor contributing to its resistance to biodegradation. [, ]
Q5: How is 4,5-dichloroguaiacol formed during the pulp bleaching process?
A6: 4,5-Dichloroguaiacol is generated during the chlorination of lignin present in wood pulp. [] The reaction involves both electrophilic aromatic substitution and O-demethylation of guaiacyl lignin units, leading to the formation of 4,5-dichloroguaiacol. []
Q6: How does the method of chlorine addition affect 4,5-dichloroguaiacol formation?
A7: Switching from a single charge addition of chlorine to a dropwise, continuous addition significantly reduces the formation of 4,5-dichloroguaiacol. [] This suggests a change in reaction pathway or kinetics under different chlorine addition modes. []
Q7: Does replacing chlorine with a chlorine dioxide mixture impact 4,5-dichloroguaiacol formation?
A8: Yes, using a chlorine-chlorine dioxide mixture (50% substitution) instead of pure chlorine significantly decreases 4,5-dichloroguaiacol formation. [] This mixture promotes oxidative degradation of lignin, reducing the prevalence of electrophilic substitution reactions responsible for generating 4,5-dichloroguaiacol. []
Q8: Can 4,5-dichloroguaiacol be released from chlorolignin even after the bleaching process?
A9: Yes, studies have shown that 4,5-dichloroguaiacol can be released from chlorolignin even after the bleaching process. This release occurs slowly over time, particularly under sterile conditions at a neutral pH and elevated temperature (50°C). []
Q9: What other chlorinated phenolics are released alongside 4,5-dichloroguaiacol from chlorolignin?
A10: Aside from 4,5-dichloroguaiacol, extended incubation of chlorolignin also releases 3,4,5-trichloroguaiacol, 4,5,6-trichloroguaiacol, tetrachloroguaiacol, 6-chlorovanillin, and 5,6-dichlorovanillin. []
Q10: Does alkaline hydrolysis of chlorolignin release different chlorophenolic compounds?
A11: Yes, alkaline hydrolysis of chlorolignin with 2M NaOH at 50°C and 100°C releases a wider range of chlorophenolics than simple incubation. [] This includes 4,6-dichloroguaiacol, 3,4-dichloroguaiacol, 3,4,5-trichlorocatechol, and tetrachlorocatechol, which were not detected during incubation experiments. []
Q11: What is the significance of organic carbon partition coefficients (Koc) for 4,5-dichloroguaiacol?
A12: Koc values help understand the distribution of compounds between water and organic matter in the environment. [] For 4,5-dichloroguaiacol, measured Koc values in treated mill effluent differed significantly from estimated values based on simple hydrophobic interactions. [] This suggests that other factors, possibly its binding to HMW material, contribute to its environmental fate. []
Q12: Does 4,5-dichloroguaiacol pose a risk to aquatic life?
A13: While specific toxicological data on 4,5-dichloroguaiacol is limited in the provided research, its presence in pulp mill effluent, alongside other chlorinated phenols, raises concern. [] These effluents are known to negatively impact aquatic organisms, affecting their growth, development, and survival. []
Q13: Are there analytical methods to detect and quantify 4,5-dichloroguaiacol in environmental samples?
A14: Yes, analytical techniques like gas chromatography coupled with electron capture detection (GC/ECD) and mass spectrometry (GC/MS) are commonly employed to identify and quantify 4,5-dichloroguaiacol in various matrices, including mill effluents. []
Q14: What is the significance of studying the odour properties of 4,5-dichloroguaiacol?
A15: While 4,5-dichloroguaiacol is not explicitly studied for its odour in the provided research, understanding the sensory properties of related chloroguaiacols is crucial. [] These compounds, often found in pulp mill wastewater, can contribute to undesirable tastes and odours in fish, impacting their marketability and consumer perception. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

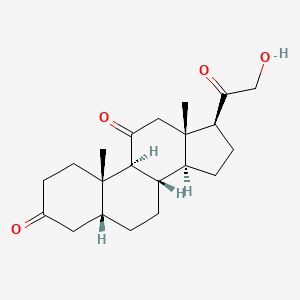
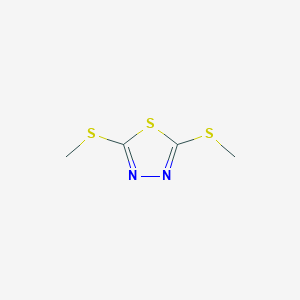

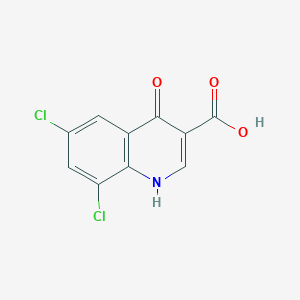
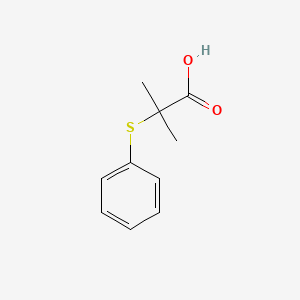
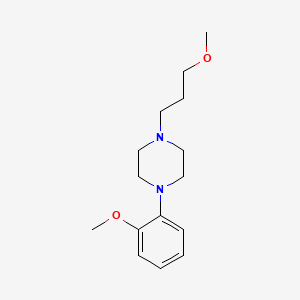

![4-[4-(4-Propylcyclohexyl)cyclohexyl]benzonitrile](/img/structure/B1606857.png)
